molecular formula C14H9FN2O B7616104 4-cyano-N-(4-fluorophenyl)benzamide

4-cyano-N-(4-fluorophenyl)benzamide

Cat. No.: B7616104
M. Wt: 240.23 g/mol
InChI Key: AMTOPALZRCUCLW-UHFFFAOYSA-N
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Description

4-Cyano-N-(4-fluorophenyl)benzamide is a benzamide derivative characterized by a cyano group at the para position of the benzoyl ring and a fluorine atom at the para position of the aniline moiety. For instance, N-(4-fluorophenyl)benzamide (CAS: 366-75-6) shares the 4-fluorophenyl group but lacks the cyano substituent .

Properties

IUPAC Name

4-cyano-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-12-5-7-13(8-6-12)17-14(18)11-3-1-10(9-16)2-4-11/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTOPALZRCUCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4-fluorophenyl)benzamide typically involves the reaction of 4-fluoroaniline with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for 4-cyano-N-(4-fluorophenyl)benzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4-fluorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-cyano-N-(4-fluorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-cyano-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorophenyl moiety play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: 4-Cyano-N-(2-Fluorophenyl)benzamide

The positional isomer 4-cyano-N-(2-fluorophenyl)benzamide (C₁₄H₉FN₂O, MW: 240.23 g/mol) differs in the fluorine substituent's position (ortho vs. para). Key structural features include:

  • Molecular Geometry: A planar benzamide core with a cyano group at the benzoyl para position and fluorine at the aniline ortho position .
  • Bonding : The compound exhibits 28 bonds, including aromatic rings, a nitrile group, and a secondary amide .
  • Electronic Effects : The ortho-fluorine may induce steric hindrance and alter electronic distribution compared to the para-fluorine isomer, affecting intermolecular interactions and crystal packing.
Table 1: Comparative Data for Fluorophenyl-Benzamide Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Benzoyl/Aniline) Key Properties
4-Cyano-N-(4-fluorophenyl)benzamide* C₁₄H₉FN₂O ~240.23 (estimated) Cyano (para), F (para) Predicted high polarity, moderate solubility
4-Cyano-N-(2-fluorophenyl)benzamide C₁₄H₉FN₂O 240.23 Cyano (para), F (ortho) 27 atoms, 28 bonds, planar structure
N-(4-Fluorophenyl)benzamide C₁₃H₁₀FNO 215.22 H (para), F (para) Synthesized via TBHP-mediated coupling (61% yield)
4-Cyano-N-(4-hydroxyphenyl)benzamide C₁₄H₁₀N₂O₂ 238.24 Cyano (para), OH (para) Boiling point: 383.2°C, pKa: 9.86

*Estimated properties based on analogs.

Substituent Variation: Halogens and Functional Groups

  • 4-Bromo-N-(2-nitrophenyl)benzamide: This analog replaces fluorine with bromine and introduces a nitro group.
  • 4-Chloro-N-(2-methoxyphenyl)benzamide : The chloro and methoxy substituents alter electronic properties. Chlorine’s electronegativity may increase acidity, while methoxy groups donate electron density, affecting solubility .
  • 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide: Amino groups introduce basicity and hydrogen-bonding capacity, contrasting with the electron-withdrawing cyano group .

Physicochemical Properties

  • Boiling Point and Solubility: The hydroxyl analog 4-cyano-N-(4-hydroxyphenyl)benzamide has a boiling point of 383.2°C, attributed to hydrogen bonding from the hydroxyl group . The cyano group likely reduces solubility in polar solvents compared to amino or hydroxyl analogs.
  • Acidity (pKa): The hydroxyl derivative’s pKa of 9.86 suggests moderate acidity, whereas the cyano group in 4-cyano-N-(4-fluorophenyl)benzamide may lower the pKa of adjacent protons due to electron withdrawal.

Implications for Drug Design and Material Science

  • Bioactivity: Benzamide derivatives are explored for sulfonamide-like bioactivity, particularly in antimicrobial and enzyme inhibition contexts . The cyano group may enhance binding to electron-deficient biological targets.
  • Material Properties: The planar structure and strong dipole moments (from cyano and fluorine) could make 4-cyano-N-(4-fluorophenyl)benzamide suitable for liquid crystals or organic semiconductors.

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